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Introduction to Pyran-2-Ones in Marine Fungi

Pyran-2-ones, also referred to as α-pyrones, represent a significant class of six-membered unsaturated

lactones containing an oxygen atom and a carbonyl group, which demonstrate substantial structural

diversity and broad bioactivity. These compounds are widely distributed in nature, occurring in plants,

marine organisms, bacteria, and fungi, with marine-derived fungi proving to be particularly rich sources of

structurally diverse pyran-2-one derivatives. The unique chemical environments of marine ecosystems have

driven the evolution of distinctive biosynthetic pathways in marine fungi, resulting in the production of

pyran-2-ones with unique structural features and potent biological activities not commonly observed in

terrestrial counterparts.

The growing interest in pyran-2-ones from marine fungi stems from their diverse pharmacological properties

and potential applications in drug discovery and agricultural biocontrol. Research over the past decade has

revealed that marine fungi produce an impressive array of pyran-2-one derivatives, including monomeric

forms, symmetric and asymmetric dimers, and complex hybrids with other structural classes. These

compounds typically feature variations in their substitution patterns, oxidation states, and side chain

modifications, which significantly influence their biological activities and molecular targets. This

comprehensive technical review examines the chemical diversity, discovery methodologies, biological
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activities, biosynthesis, and practical applications of pyran-2-ones derived from marine fungi, with particular

emphasis on their potential in therapeutic development.

Chemical Diversity of Pyran-2-One Derivatives

Marine fungi produce an extensive range of pyran-2-one derivatives that can be categorized based on their

structural complexity and substitution patterns. The chemical diversity of these compounds arises from

variations in alkyl side chains, oxidation states, dimerization patterns, and additional functional groups.

The following table summarizes the major classes of pyran-2-ones identified from marine fungal sources:

Table 1: Structural Diversity of Pyran-2-Ones from Marine Fungi

Structural
Class

Representative Compounds
Fungal
Source

Key Structural Features

Simple
Monomers

6-Pentyl-2H-pyran-2-one [1] [2] Trichoderma
spp.

Pentyl substituent at C-6
position

4-Methoxy-2H-pyran-2-one [3] [4] Penicillium
restrictum

Methoxy group at C-4
position

Oxygenated
Monomers

5,6-Dihydro-6S-hydroxymethyl-4-
methoxy-2H-pyran-2-one [3] [4]

Penicillium
restrictum

Reduced ring system with
hydroxymethyl group

4-Methoxy-6-(1'R,2'S-
dihydroxypent-3'(E)-enyl)-2H-pyran-

2-one [3] [4]

Penicillium
restrictum

Dihydroxylated pentenyl
side chain

Dimeric Forms Talaroderxine C [5] Polyphilus

sieberi

6,6'-Homodimeric

naphtho-α-pyranone

Viriditoxin [5] Various fungi 6,6'-Linked dimer with

antibacterial activity

Naphtho-α-
Pyranones

Semitalaroderxine C [5] Polyphilus

frankenii

Naphthalene-fused α-

pyrone system
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The side chain variability observed in marine fungal pyran-2-ones significantly contributes to their

chemical diversity and bioactivity profiles. Common modifications include straight-chain alkyl groups

(ranging from C1 to C12), unsaturated alkenyl chains, oxygenated side chains containing hydroxyl, epoxy, or

carbonyl functionalities, and aromatic or heteroaromatic substituents. The position of substitution also varies,

with C-4, C-5, and C-6 being the most common sites for functionalization. Additionally, ring oxidation

patterns further expand the structural diversity, with some compounds featuring fully aromatic systems

while others contain reduced double bonds or additional oxygen-containing functional groups such as

hydroxyl, methoxyl, or carbonyl groups at various ring positions.

Table 2: Quantitative Bioactivity Data for Selected Pyran-2-One Derivatives

Compound Biological Activity Potency Test System

6-Pentyl-2H-pyran-
2-one

Antifungal vs.
Peronophythora litchii

EC₅₀ = 43 μg/mL [1] Mycelial growth
inhibition

Talaroderxine C Cytotoxic activity IC₅₀ low micromolar to
nanomolar range [5]

Mammalian cell
lines

Antimicrobial vs. Bacillus
subtilis

MIC = 0.52 μg/mL (0.83
μM) [5]

Bacterial growth
inhibition

Antimicrobial vs.
Staphylococcus aureus

MIC = 66.6 μg/mL (105.70
μM) [5]

Bacterial growth
inhibition

Fusolanone B Antibacterial vs. Vibrio
parahaemolyticus

MIC = 6.25 μg/mL [6] Bacterial growth
inhibition

Methodologies for Discovery and Characterization

Fungal Cultivation and OSMAC Approach

The One Strain Many Compounds (OSMAC) approach has proven highly effective in unlocking the

chemodiversity of pyran-2-ones in marine fungi. This methodology involves cultivating fungal strains under
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varied conditions to activate silent biosynthetic gene clusters and stimulate the production of diverse

secondary metabolites. Key parameters manipulated in OSMAC studies include: culture media

composition (e.g., Czapek Yeast Agar, Malt Extract Agar, Potato Dextrose Agar), salinity conditions

(synthetic seawater vs. distilled water), nutrient sources (carbon and nitrogen variations), and physical

parameters (temperature, pH, aeration). Particularly significant is the use of host-derived media, such as

Mussel Extract Sucrose Agar, which has been shown to dramatically enhance the production of specific

pyran-2-one derivatives in marine fungi [3] [4].

The effectiveness of the OSMAC approach was demonstrated in a comprehensive study of Penicillium

restrictum MMS417, where cultivation on 14 different media revealed substantial variations in pyran-2-one

production. Principal Component Analysis (PCA) of metabolic profiles clearly distinguished extracts

based on both medium composition and salinity conditions, with the mussel-derived medium in synthetic

seawater (MES-SSW) inducing the most distinctive chemical profile and the highest diversity of pyran-2-one

derivatives [3] [4]. This systematic approach led to the identification of 12 pyran-2-ones, including five

previously unreported natural products, highlighting the critical importance of cultivation conditions in

accessing chemical diversity.

Metabolomics and Molecular Networking

Untargeted metabolomics coupled with molecular networking has emerged as a powerful strategy for

comprehensive characterization of pyran-2-one chemodiversity in marine fungi. The standard workflow

involves: sample preparation (extraction with appropriate solvents), chromatographic separation

(typically using UHPLC or HPLC systems), high-resolution mass spectrometry (HRMS/MS analysis in

both positive and negative ionization modes), data processing (peak detection, alignment, and

normalization), and multivariate statistical analysis (PCA, O-PLS-DA) to identify condition-specific

metabolites [3] [7] [4].

Molecular networking based on MS/MS fragmentation patterns enables the visualization of structural

relationships between metabolites and facilitates the rapid identification of novel analogues within known

compound families. In the study of Penicillium restrictum, molecular networking specifically highlighted a

cluster of pyran-2-one derivatives that were preferentially produced in the mussel-derived marine medium,

guiding the isolation and structural characterization of new natural products [4]. This integrated approach
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allows researchers to efficiently map the chemical space of pyran-2-ones and prioritize compounds for

further investigation based on their structural novelty and abundance under specific culture conditions.

Structure Elucidation Techniques

The structural characterization of pyran-2-ones relies on a comprehensive suite of spectroscopic and

spectrometric techniques. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information

about carbon skeleton connectivity and stereochemistry, with 1D ((^1)H, (^{13})C) and 2D (COSY, HSQC,

HMBC) experiments being essential for complete structure assignment. High-Resolution Mass

Spectrometry (HRMS) enables precise determination of molecular formulas, while tandem MS/MS

experiments offer insights into fragmentation patterns and functional groups. For compounds with chiral

centers, Electronic Circular Dichroism (ECD) spectroscopy and DP4 probability calculations are

employed to determine absolute configurations [5] [3] [4].

The combination of these techniques allows for the complete structural characterization of even complex

pyran-2-one derivatives. For example, in the case of semitalaroderxine C, a combination of extensive NMR

analysis (including (^1)H-(^1)H COSY, HMBC, and HSQC) and HRESIMS data established the planar

structure, while ECD spectroscopy confirmed the absolute configuration as R by comparison with calculated

spectra and known structural analogues [5]. Similarly, the configuration of various LL-P880β analogues

from Penicillium restrictum was determined through a combination of NMR analysis, ECD comparisons,

and DP4 calculations [3].

Biological Activities and Therapeutic Potential

Antimicrobial Properties

Pyran-2-ones from marine fungi demonstrate significant antimicrobial activity against a broad spectrum of

pathogenic bacteria and fungi. The compound 6-pentyl-2H-pyran-2-one (6-PP), originally identified from

Trichoderma species, exhibits notable antifungal efficacy against various plant pathogens, including

Peronophythora litchii, the causal agent of litchi downy blight [1] [2]. The antifungal mechanism involves

regulation of the TOR pathway, with transcriptomic analyses revealing that 6-PP treatment upregulates
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expression of TOR pathway-related genes (PlCytochrome C, PlYY1) while downregulating negative

regulators (PlSpm1, PlrhoH12) in P. litchii [1]. Protein-ligand binding studies further demonstrated stable

affinities between these proteins and 6-PP, suggesting direct interaction with pathway components.

The dimeric naphtho-α-pyrone talaroderxine C displays potent and selective antibacterial activity, showing

significantly stronger inhibition against Bacillus subtilis (MIC = 0.52 μg/mL) compared to Staphylococcus

aureus (MIC = 66.6 μg/mL) [5]. This substantial difference in potency highlights the structure-activity

relationships and selective targeting of pyran-2-one derivatives. Similarly, fusolanone B, a γ-pyrone-

containing polyketide from a marine-derived Fusarium species, exhibited notable antibacterial activity

against Vibrio parahaemolyticus with an MIC value of 6.25 μg/mL [6], suggesting potential applications in

controlling marine pathogenic bacteria.

Cytotoxic and Bioactive Properties

Many pyran-2-one derivatives demonstrate promising cytotoxic activities against various human cancer cell

lines. Talaroderxine C has shown potent cytotoxicity with IC₅₀ values in the low micromolar to nanomolar

range across multiple mammalian cell lines [5]. Additional pyran-2-one compounds have displayed enzyme

inhibitory effects, including inhibition of protein tyrosine phosphatase 1B (PTP1B), an important target for

diabetes treatment, as observed in silico for certain pyran-2-ones from Penicillium restrictum [3] [4]. These

findings highlight the potential therapeutic applications of pyran-2-ones in oncology and metabolic disorder

treatment.

The structural determinants of bioactivity in pyran-2-ones have been partially elucidated through

structure-activity relationship studies. Key factors influencing biological activity include: the length and

degree of unsaturation of alkyl side chains, the presence and position of oxygenated functional groups

(hydroxyl, methoxy, carbonyl), the dimerization pattern in dimeric compounds, and the overplanarity or

torsional flexibility of the molecular structure. For instance, the 6,6'-homodimeric structure of talaroderxine

C appears to enhance its cytotoxic potency compared to monomeric analogues, while specific oxygenation

patterns in side chains influence antimicrobial specificity [5].

Biosynthesis and Metabolic Engineering
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The biosynthesis of pyran-2-ones in marine fungi primarily occurs through polyketide pathways, involving

the sequential condensation of acyl-CoA precursors by polyketide synthase (PKS) enzymes. Based on

structural analysis and biosynthetic studies of related compounds, the core pyrone ring typically forms

through intramolecular cyclization of a polyketide chain, often facilitated by specific cyclization domains

within PKS enzymes. Subsequent enzymatic modifications, including oxidation, reduction, methylation,

and prenylation, introduce additional structural diversity, while dimerization reactions between monomeric

units generate the diverse array of dimeric pyran-2-ones observed in marine fungi [5] [6].

Metabolic engineering approaches offer promising strategies for enhancing pyran-2-one production and

generating novel analogues. In fungal systems, these approaches may include: manipulation of regulatory

genes controlling secondary metabolite clusters, gene knockout or knockdown of competing pathways,

heterologous expression of biosynthetic gene clusters in tractable host organisms, and precursor-directed

biosynthesis [7]. For example, metabolic engineering of Aspergillus nidulans has been successfully

employed to activate silent biosynthetic gene clusters and produce novel metabolites [7]. Similarly,

engineering of the isoprenoid pathway in Saccharomyces cerevisiae has demonstrated the potential for

optimizing production of valuable natural products [7].
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Figure 1: Proposed Biosynthetic Pathway for Pyran-2-One Diversity in Marine Fungi

Mechanisms of Action and Molecular Targets

Antifungal Action Mechanisms

The antifungal activity of 6-pentyl-2H-pyran-2-one (6-PP) against phytopathogens like Peronophythora

litchii involves sophisticated regulation of cellular signaling pathways. Integrated transcriptomic and

functional genetic analyses have revealed that 6-PP treatment significantly upregulates expression of TOR

pathway-related genes, including PlCytochrome C and the transcription factor PlYY1, while downregulating
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putative negative regulators* of the TOR pathway, such as PlSpm1 and PlrhoH12 [1]. The TOR (Target of

Rapamycin) pathway serves as a central regulator of cellular growth, survival, metabolism, ribosome

biogenesis, translation, and transcription processes in eukaryotic organisms.

Protein-ligand binding analyses have demonstrated stable affinities between 6-PP and key TOR pathway

components, suggesting direct interaction with these proteins [1]. Furthermore, phenotypic characterization

of PlYY1 targeted gene deletion strains generated using CRISPR/Cas9 technology revealed significantly

reduced vegetative growth, sporangium production, encystment, zoospore release, and pathogenicity of P.

litchii [1]. These findings indicate that 6-PP-mediated activation of PlYY1 expression positively regulates

TOR-related responses and substantially influences vegetative growth and virulence of phytopathogenic

oomycetes, providing a mechanistic foundation for the antifungal activity of this pyran-2-one derivative.

Additional Molecular Targets

Beyond TOR pathway modulation, pyran-2-ones interact with various other molecular targets that contribute

to their diverse bioactivities. Certain pyran-2-one derivatives function as ligands for G protein-coupled

receptors, as demonstrated by 4-(hydroxymethyl)-5-hydroxy-2H-pyran-2-one from a marine-derived

Aspergillus flavus, which induced cAMP production in GPR12-transfected CHO and HEK293 cells in a

dose-dependent manner [8]. This activity suggests potential neuromodulatory or metabolic applications for

pyran-2-one compounds.

Additional molecular targets include bacterial cell division proteins, as evidenced by viriditoxin, a dimeric

pyran-2-one that inhibits FtsZ, an essential component of bacterial cell division [5]. This mechanism

explains the potent antibacterial activity observed for certain pyran-2-one derivatives. Other studies have

revealed enzyme inhibitory effects against targets such as cyclooxygenase-2 (COX-2) [6] and ion channel

modulation, contributing to the diverse pharmacological profile of pyran-2-one compounds. The multi-

target nature of many pyran-2-ones enhances their therapeutic potential while potentially reducing the

likelihood of resistance development.

Applications and Future Perspectives

Drug Discovery Potential
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The structural diversity and promising bioactivities of marine fungal pyran-2-ones position them as

valuable candidates for drug discovery programs. Their demonstrated efficacy against various disease-

relevant targets, including microbial pathogens, cancer cell lines, and metabolic enzymes, highlights their

potential as lead compounds for therapeutic development. Particularly valuable is the fact that many of these

compounds exhibit selective activity against specific targets or pathogens, as observed with talaroderxine

C's significantly stronger inhibition of Bacillus subtilis compared to Staphylococcus aureus [5]. This

selectivity is essential for developing targeted therapies with reduced side effects.

Future research should focus on optimizing the pharmacological properties of pyran-2-ones through

medicinal chemistry approaches and preclinical development. Key challenges include improving

bioavailability, metabolic stability, and tissue distribution while maintaining potent target engagement. The

diverse chemical scaffolds provided by marine fungal pyran-2-ones offer excellent starting points for

structure-activity relationship studies and lead optimization campaigns. Additionally, the multi-target

activities observed for some pyran-2-ones may be advantageous for addressing complex diseases requiring

modulation of multiple pathways simultaneously.

Agricultural Applications

The antifungal properties of 6-pentyl-2H-pyran-2-one and related pyran-2-ones against plant pathogens

suggest significant potential for agricultural applications as biopesticides or biocontrol agents. 6-PP has

demonstrated efficacy against multiple plant pathogenic fungi, including Sclerotinia sclerotiorum,

Cronartium ribicola, Fusarium oxysporum, Fusarium moniliforme, Verticillium dahliae, Verticillium

fungicola, and various Aspergillus species [1] [2]. As an eco-friendly alternative to synthetic agrochemicals,

6-PP could contribute to more sustainable agricultural practices by reducing reliance on conventional

pesticides with undesirable environmental impacts.

However, several challenges must be addressed before pyran-2-one-based biopesticides can achieve

widespread commercial implementation. These include demonstrating consistent disease control efficacy in

field conditions rather than laboratory settings, developing efficient and cost-effective delivery systems

suitable for agricultural use, determining optimal application rates and timing for maximum effectiveness,

and ensuring compatibility with integrated pest management programs [2]. Despite these challenges, the

growing demand for sustainable agricultural solutions continues to drive interest in developing pyran-2-one-

based biocontrol products.
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Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:
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diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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